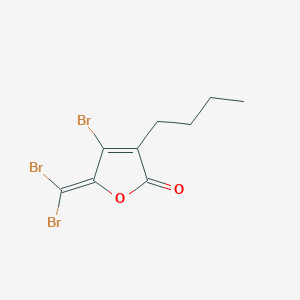
2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)- is a heterocyclic compound that contains a five-membered ring with oxygen as a heteroatom. This compound is known for its unique structure, which includes two carbon-carbon double bonds, a butyl chain, and three bromine substituents. It has been isolated from the red alga Delisea pulchra and has shown significant antifungal activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)- can be achieved through simple organic reactions such as acetoacetic ester synthesis. The process involves the following steps :
Preparation of Alkylated Bromofuran: One equivalent of alkylated bromofuran is dissolved in dichloromethane to prevent decomposition.
Catalysis: A catalytic amount of polystyrene-bonded Rose Bengal is added.
Base Addition: Two equivalents of base are introduced.
Oxygen Flow: Oxygen flow is started to obtain a fine stream of bubbles.
Reaction Monitoring: The reaction is monitored by gas chromatography (GC).
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions to prevent decomposition and ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the double bonds and bromine substituents.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)- has several scientific research applications, including :
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antifungal properties and potential use in developing antifungal agents.
Medicine: Investigated for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)- involves its interaction with molecular targets and pathways in biological systems. The compound’s antifungal activity is believed to be due to its ability to disrupt fungal cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 2(5H)-Furanone, 4-bromo-3-butyl-5-(chloromethylene)
- 2(5H)-Furanone, 4-bromo-3-butyl-5-(fluoromethylene)
- 2(5H)-Furanone, 4-bromo-3-butyl-5-(iodomethylene)
Uniqueness
2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)- is unique due to its specific combination of bromine substituents and its antifungal activity. Compared to similar compounds, it has shown more significant biological activity, making it a valuable compound for further research and development .
Propiedades
Número CAS |
63025-36-5 |
|---|---|
Fórmula molecular |
C9H9Br3O2 |
Peso molecular |
388.88 g/mol |
Nombre IUPAC |
4-bromo-3-butyl-5-(dibromomethylidene)furan-2-one |
InChI |
InChI=1S/C9H9Br3O2/c1-2-3-4-5-6(10)7(8(11)12)14-9(5)13/h2-4H2,1H3 |
Clave InChI |
VGADRJOQALVEDC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=C(Br)Br)OC1=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


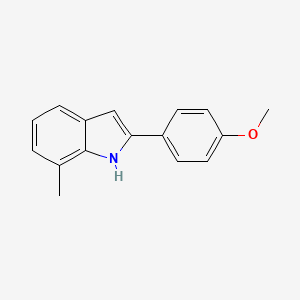
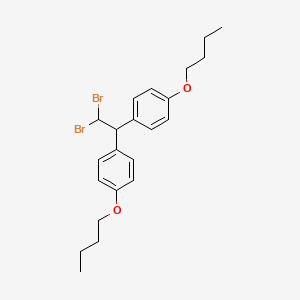
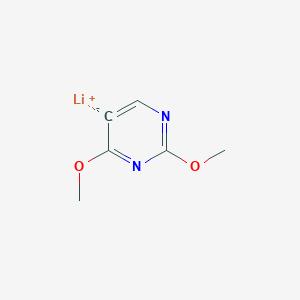
![1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14511390.png)
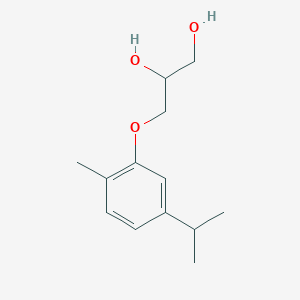

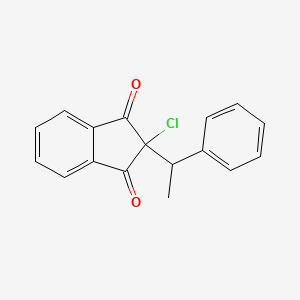
![1-[3-(3-Chlorophenoxy)-3-phenylpropyl]piperidine](/img/structure/B14511407.png)
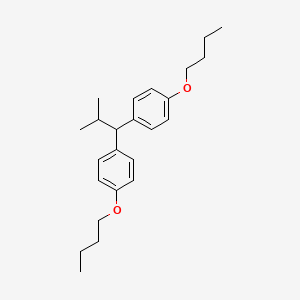

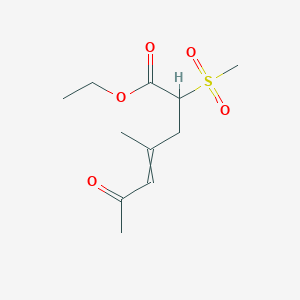
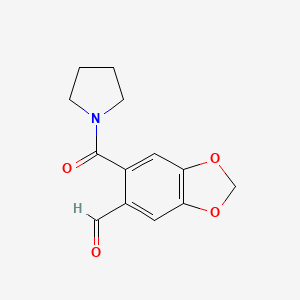
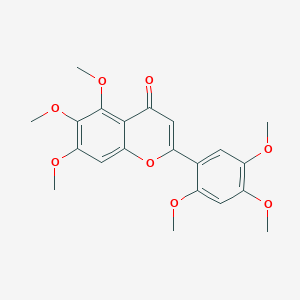
![2,7-Dimethyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14511435.png)
